

# Structural analysis of N-Benzylidene-2-propynylamine using X-ray crystallography

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## Compound of Interest

Compound Name: *N-Benzylidene-2-propynylamine*

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## A Comparative Guide to the Structural Analysis of N-Benzylidene Schiff Bases, with a Focus on N-Benzylidene-2-propynylamine

This guide offers a comparative structural analysis of N-benzylidene derivatives, centering on the target molecule **N-Benzylidene-2-propynylamine**. Due to the current absence of publicly available single-crystal X-ray diffraction data for **N-Benzylidene-2-propynylamine**, this document provides a detailed comparison with structurally related N-benzylideneaniline derivatives for which crystallographic data is available. This approach allows for an insightful examination of the conformational properties of the core N-benzylidene fragment and provides a predictive framework for the structural characteristics of the target molecule.

This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis, structural characterization, and application of Schiff bases.

## Synthesis of N-Benzylidene-2-propynylamine

The synthesis of **N-Benzylidene-2-propynylamine** is typically achieved through the condensation reaction of benzaldehyde and propargylamine.

### Experimental Protocol: Synthesis of N-Benzylidene-2-propynylamine

A common method for the synthesis of **N-Benzylidene-2-propynylamine** involves the following steps<sup>[1]</sup>:

- To a stirred solution of propargylamine (13.8 g) and benzaldehyde (26.5 g) in benzene (75 ml), add 10 g of magnesium sulfate.
- Stir the resulting mixture at room temperature for 30 minutes.
- The magnesium sulfate acts as a dehydrating agent to remove the water formed during the reaction, driving the equilibrium towards the formation of the imine product.
- The final product can be isolated and purified using standard laboratory techniques.

## Comparative Structural Analysis of N-Benzylidene Derivatives

In the absence of a crystal structure for **N-Benzylidene-2-propynylamine**, we present a comparative analysis with two well-characterized N-benzylideneaniline derivatives. This comparison focuses on key geometric parameters of the core N-benzylidene moiety.

Parameter	N,N-Diethyl-4-[[[4-methoxyphenyl]imino]methyl]aniline[2]	N'-[4-(Dimethylamino)benzylidene]benzohydrazide[3]
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /n	P2 <sub>1</sub> /c
C=N Bond Length (Å)	1.2758(15)	1.273(3)
C-N=C-C Torsion Angle (°)	176.9(1)	-177.6(2)
Dihedral Angle between Aromatic Rings (°)	46.01(6)	4.51(18)

Table 1: Comparison of Crystallographic Data for N-Benzylidene Derivatives.

The data in Table 1 reveals that the C=N imine bond length is consistent across different N-benzylidene derivatives. The C-N=C-C torsion angle indicates a generally planar trans conformation of the core benzylideneaniline fragment. The most significant variation is

observed in the dihedral angle between the two aromatic rings, which is highly influenced by the substituents on the aniline ring.

## Experimental Protocols for X-ray Crystallography

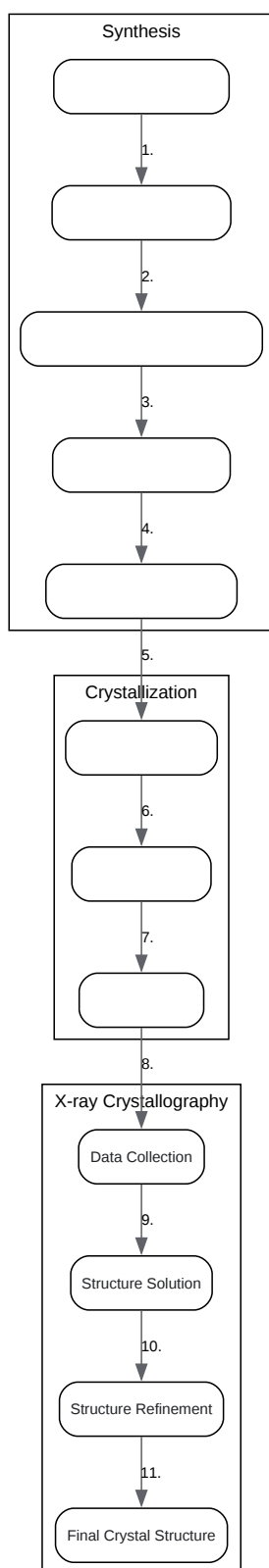
The following provides a general outline of the experimental procedures used to obtain single-crystal X-ray diffraction data for N-benzylidene derivatives.

### Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
- **Data Collection:** A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 298 K) using a specific radiation source (e.g., Mo K $\alpha$  radiation).
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

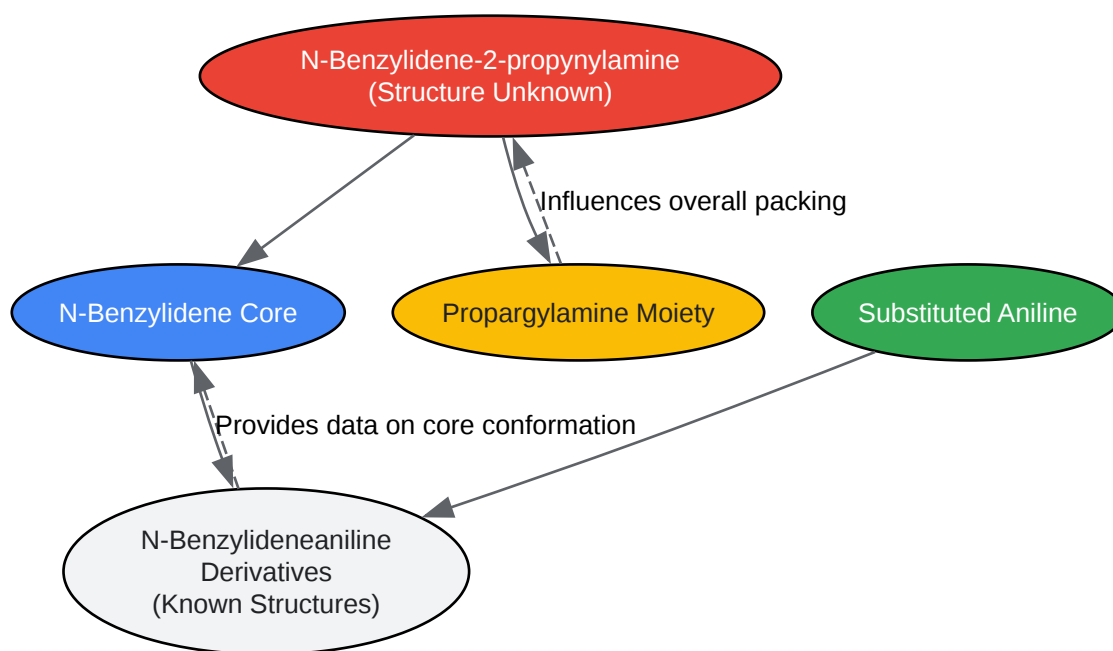
## Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and structural analysis of N-benzylidene derivatives.



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Caption: Experimental Workflow for Synthesis and Crystallographic Analysis.



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Caption: Logical Relationship for Comparative Structural Analysis.

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